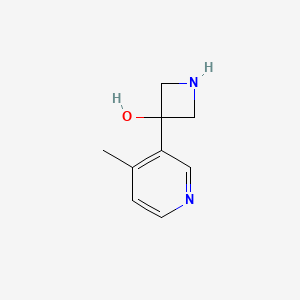

3-(4-Methylpyridin-3-yl)azetidin-3-ol

Description

3-(4-Methylpyridin-3-yl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at position 3 with a hydroxyl group and a 4-methylpyridin-3-yl moiety. This structure combines the rigidity of the azetidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine group, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors requiring dual polar and hydrophobic interactions .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-(4-methylpyridin-3-yl)azetidin-3-ol |

InChI |

InChI=1S/C9H12N2O/c1-7-2-3-10-4-8(7)9(12)5-11-6-9/h2-4,11-12H,5-6H2,1H3 |

InChI Key |

LCSVLVWJRIXSJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2(CNC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from N-tert-butyl-azetidin-3-ol Derivatives

A patent detailed the synthesis of azetidine derivatives starting from N-tert-butyl-azetidin-3-ol, which can be adapted for 3-(4-Methylpyridin-3-yl)azetidin-3-ol by subsequent functionalization steps:

Step 1: Protection of azetidin-3-ol with tert-butyl group to afford N-tert-butyl-azetidin-3-ol.

Step 2: Reaction with trimethylsilyl reagents and acid treatment to form silyl ether intermediates.

Step 3: Mesylation of the hydroxyl group followed by substitution with appropriate amines or pyridine derivatives under basic conditions.

Step 4: Hydrogenation or catalytic deprotection to remove protecting groups and yield the target azetidin-3-ol derivative.

This sequence involves controlled temperature (e.g., -10°C to room temperature), use of organic solvents like methylene chloride, and bases such as triethylamine. The reaction times range from several hours to days depending on the step, and yields vary, with some steps achieving up to 64% isolated yield of intermediates.

Staudinger Reaction for Azetidin-2-one Derivatives and Adaptation

Although the Staudinger reaction primarily synthesizes azetidin-2-ones (β-lactams), modifications allow access to azetidin-3-ol derivatives:

Ketene and imine cycloaddition forms the azetidinone ring.

Subsequent reduction or hydrolysis steps convert the carbonyl group at position 2 to a hydroxyl at position 3, generating azetidin-3-ol.

This method is versatile and allows incorporation of diverse substituents on the nitrogen and carbon atoms of the azetidine ring.

Condensation and Cyclization from Hydrazide Precursors

Research on related azetidinone compounds bearing substituted phenyl rings demonstrates:

Preparation of hydrazides from methyl esters (e.g., methyl 3,4,5-trimethoxybenzoate) via hydrazine hydrate treatment.

Condensation of hydrazides with aldehydes to form hydrazones.

Cyclization with acyl chlorides in the presence of bases (e.g., triethylamine) to afford substituted azetidinone rings.

Though this method focuses on azetidinones, it provides a framework for synthesizing azetidin-3-ol derivatives by modifying the cyclization and reduction steps to yield hydroxyl substitution at the 3-position.

- Data Table: Summary of Key Reaction Conditions and Yields

| Step/Method | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-tert-butyl-azetidin-3-ol silylation | N-t-butyl-O-trimethylsilylazetidine, HCl, NaOH, K2CO3 | Room temperature | 1 hour | 64 | Formation of silyl ether intermediate |

| Mesylation and substitution | Methanesulfonyl chloride, triethylamine, amines | 55-60°C | 12 hours | Not specified | Mesylate intermediate formation and substitution |

| Catalytic hydrogenation | Pd hydroxide on carbon, H2 gas, methanol | 40-60°C, 40 psi H2 | 48-110 hours | Not specified | Deprotection and reduction steps |

| Hydrazide formation | Hydrazine hydrate, 1,4-dioxane | 100°C | 24 hours | 65 | From methyl esters |

| Hydrazone condensation | Aldehyde, ethanol, conc. HCl | 85°C | 3-4 hours | 68 | Formation of hydrazone intermediates |

| Cyclization to azetidinone | 2-(4-chlorophenoxy)acetyl chloride, triethylamine | Room temperature | Not specified | Not specified | Cyclization step |

The synthetic routes involving protected azetidin-3-ol intermediates and subsequent substitution reactions provide moderate to good yields and allow selective functionalization of the azetidine ring.

The Staudinger reaction and hydrazide condensation methods, while primarily targeting azetidinones, offer adaptable frameworks for synthesizing azetidin-3-ol analogs by adjusting reduction and hydrolysis steps.

Reaction monitoring by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) ensures the purity and structural confirmation of intermediates and final products.

Catalytic hydrogenation under controlled pressure and temperature is critical for deprotection and reduction steps, impacting the yield and purity of the target azetidin-3-ol compound.

The preparation of this compound involves multi-step synthetic strategies combining protection, substitution, cyclization, and reduction techniques. The most authoritative methods derive from patented synthetic protocols using protected azetidin-3-ol intermediates and from classical β-lactam synthesis adapted for azetidin-3-ol derivatives. Reaction conditions such as temperature control, choice of solvents, and catalysts significantly affect yield and product purity. Analytical techniques are essential for validating each step. This comprehensive understanding facilitates the targeted synthesis of this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridine ring can be reduced to form a piperidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)azetidin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The 4-methylpyridin-3-yl group in the target compound provides a hydrogen-bond acceptor (pyridine nitrogen) and a hydrophobic methyl group, balancing polarity and lipophilicity. The 3,5-dimethoxypyridin-4-ylmethyl group in adds electron-donating methoxy groups, which may increase solubility and π-stacking interactions. The 2,6-difluoro-4-methylphenyl substituent in combines fluorine's electronegativity with methyl's hydrophobicity, improving membrane permeability.

Q & A

Basic: What are effective synthetic routes for 3-(4-Methylpyridin-3-yl)azetidin-3-ol?

Methodological Answer:

Synthesis typically involves multi-step protocols, such as:

- Cyclization : Reacting substituted pyridine precursors (e.g., 4-methylpyridine derivatives) with epichlorohydrin or azetidine-forming reagents under basic conditions (e.g., sodium hydride in DMF) .

- Functionalization : Introducing the hydroxyl group via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxylation at the azetidine C3 position can be achieved using borane-THF complexes followed by acidic workup .

- Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., dioxane, ethanol) are critical for yield and purity. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves the azetidine ring conformation and substituent positions. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while pyridinyl protons show splitting patterns .

- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding networks. Crystals are often grown via slow evaporation in polar solvents (e.g., methanol/water mixtures) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₂N₂O) and detects fragmentation patterns indicative of the azetidine ring .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane → methanol/dichloromethane) to separate polar by-products .

- Recrystallization : Ethanol/water mixtures enhance purity by exploiting solubility differences between the target compound and unreacted precursors .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve enantiomers or diastereomers if chiral centers are present .

Advanced: How can enantiomers of this compound be resolved for pharmacological studies?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based) with hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified via polarimetry or circular dichroism .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and exploit differential crystallization .

- Enzymatic Resolution : Lipases or esterases selectively modify one enantiomer, enabling kinetic separation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., halogenation at C4) or azetidine (e.g., methyl/fluoro groups) moieties. Biological testing (e.g., enzyme inhibition assays) identifies critical pharmacophores .

- Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres (e.g., fluorine, methoxy) to assess hydrogen-bonding requirements .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinases, GPCRs). Validate predictions with mutagenesis studies .

Advanced: How can in silico modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity), BBB permeability, and CYP450 interactions. For example, the hydroxyl group may reduce logP, improving solubility but limiting CNS penetration .

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 50-ns MD runs in GROMACS) to assess residence time and conformational flexibility .

- QSAR Modeling : Build regression models using descriptors (e.g., topological polar surface area, H-bond donors) to correlate structure with bioavailability .

Advanced: How to address contradictory data in biological assays (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times. Contradictions may arise from differences in protein expression levels .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCR targets) .

- Batch Analysis : Check compound purity (HPLC) and stability (LC-MS) across labs. Degradation products (e.g., oxidized azetidine) may skew results .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS; the azetidine ring may hydrolyze in acidic conditions .

- Thermal Analysis : TGA (thermogravimetric analysis) determines decomposition temperatures. DSC (differential scanning calorimetry) identifies polymorphic transitions affecting shelf life .

- Light Exposure Tests : UV-vis spectroscopy tracks photodegradation. Use amber vials if the compound is light-sensitive .

Advanced: How to investigate interactions between this compound and target enzymes?

Methodological Answer:

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) and competitive inhibition .

- Kinetic Studies : Measure kcat/Km changes via stopped-flow spectroscopy to determine inhibition mechanism (competitive vs. allosteric) .

- X-ray Co-crystallization : Resolve enzyme-ligand complexes to identify binding pockets and guide structure-based optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.